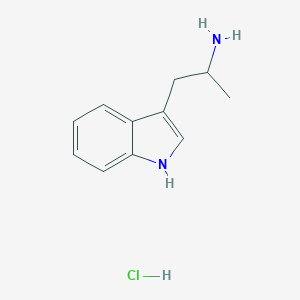

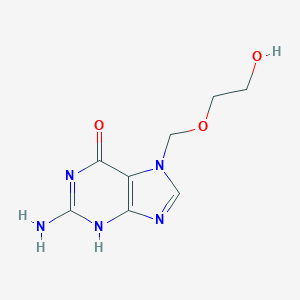

N7-((2-Hydroxyethoxy)methyl)guanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

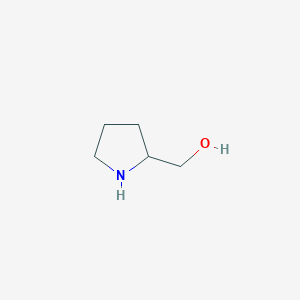

“N7-((2-Hydroxyethoxy)methyl)guanine” is a chemical compound with the molecular formula C8H11N5O3 . It is used in infectious disease research and is available for purchase from various chemical and analytical standards suppliers .

Synthesis Analysis

The synthesis of “N7-((2-Hydroxyethoxy)methyl)guanine” is complex and typically involves a series of chemical reactions . The starting materials are synthesized into 9-[(2-hydroxyethoxy)methyl]guanine, which is then purified and crystallized to obtain a high-purity product .Applications De Recherche Scientifique

Effects on DNA Structure and Repair Mechanisms

Hydrogen-Bonding Patterns Alteration : N7-Alkyl-2'-deoxyguanosines, including derivatives similar to N7-((2-Hydroxyethoxy)methyl)guanine, are formed by various alkylating agents. Research indicates that N7 methylation changes the hydrogen-bonding patterns of guanine in DNA. A study using crystal structures of DNA containing N7-methyl-2'-deoxyguanosine (N7mdG) revealed that N7 methylation might promote the formation of rare tautomeric forms of guanine, suggesting a potential impact on DNA stability and mutagenesis (Kou, Koag, & Lee, 2015).

Bypass Accuracy of N7-Alkylguanine Adducts : Adducts at the N7 position of guanine, produced by agents like ethylene oxide and propylene oxide, are common DNA lesions. A study investigating these adducts in Escherichia coli cells found that replication across N7-alkylguanine adducts is essentially error-free, indicating a high bypass accuracy by the cellular repair mechanisms, which could influence the understanding of lesion tolerance and repair pathways (Philippin, Cadet, Gasparutto, Mazón, & Fuchs, 2014).

Biomarker Development and Disease Diagnosis

Detection of DNA Methylation Levels : Guanine methylation, including modifications at the N7 position, plays a crucial role in transcriptional regulation and disease pathogenesis. A novel method combining high-performance liquid chromatography (HPLC) with electrochemical detection was developed to detect trace amounts of 7-methylguanine (7-MG) in biological samples, showing potential for identifying changes in methylation patterns in diseases like Huntington's disease (Thomas et al., 2013).

Investigations into Tautomeric Forms : The study of tautomeric forms of guanine, including anhydrous guanine variants resembling N7-((2-Hydroxyethoxy)methyl)guanine, sheds light on base-pair mismatches in DNA/RNA research. A tautomeric polymorph of anhydrous guanine (AG) composed of an N7-G purine ring was discovered, offering insights into the hydration and dehydration transformations of guanine and its implications for water harvesting properties (Chen, Ma, Wang, & Qi, 2018).

Propriétés

IUPAC Name |

2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJSSOYUBQMVHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238674 |

Source

|

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N7-((2-Hydroxyethoxy)methyl)guanine | |

CAS RN |

91702-61-3 |

Source

|

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N7-((2-HYDROXYETHOXY)METHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK1Y89K2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

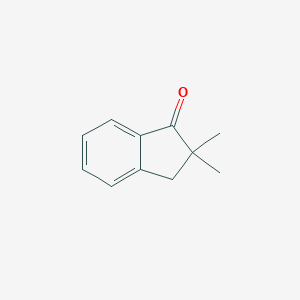

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)

![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)